DL-Alanine-15N

Description

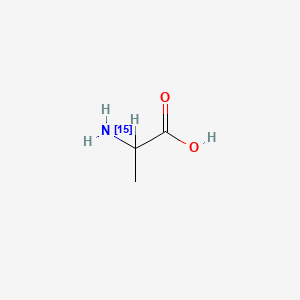

Structure

3D Structure

Properties

IUPAC Name |

2-(15N)azanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70991572 | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71261-64-8 | |

| Record name | DL-Alanine-15N | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071261648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70991572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to DL-Alanine-15N: Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of DL-Alanine-15N, detailed experimental protocols for its analysis, and its application in metabolic research and proteomics.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of the non-essential amino acid alanine, where the naturally occurring 14N atom in the amino group is replaced with the 15N isotope. This isotopic labeling makes it a valuable tracer in various biochemical and metabolic studies, as it can be distinguished from its unlabeled counterpart by mass spectrometry and NMR spectroscopy.

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C₃H₇¹⁵NO₂ | [1] |

| Molecular Weight | 89.09 g/mol (unlabeled), ~90.09 g/mol (15N labeled) | [1] |

| Melting Point | 289 °C (decomposes) | [2] |

| Solubility in Water | 16.7 g/100 mL (at 25°C) | [3] |

| Appearance | White crystalline powder | [2] |

| CAS Number | 302-72-7 (unlabeled), Not specified for this compound | [1] |

| pKa (carboxyl group) | ~2.34 | N/A |

| pKa (amino group) | ~9.69 | N/A |

| Isotopic Purity | Typically >98% | N/A |

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for obtaining reliable and reproducible results. Below are protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules containing 15N-labeled compounds. The 1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for observing the correlation between the nitrogen atom and its attached proton.

Sample Preparation:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration of approximately 0.5 – 1 mM.[4]

-

Transfer the sample to an NMR tube. A volume of 400-600 µL is typically required.[4]

-

Add a reference compound, such as 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.[4]

-

Ensure the pH of the sample is below 6.5 to minimize the exchange rate of the backbone amide proton.[4]

1H-¹⁵N HSQC Experiment Parameters:

| Parameter | Typical Value |

| Pulse Sequence | Sensitivity-enhanced 1H-¹⁵N HSQC with gradients |

| Spectrometer Frequency | 500 MHz or higher |

| Temperature | 25 °C |

| Spectral Width (¹H) | 12 ppm |

| Spectral Width (¹⁵N) | 30 ppm |

| Number of Scans | 128 |

| Relaxation Delay | 1.8 s |

| Acquisition Time (¹H) | Dependant on spectral width and data points |

| Acquisition Time (¹⁵N) | 42.1 ms |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the mass-to-charge ratio of ions and is essential for quantifying the incorporation of 15N into biomolecules. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for analyzing peptides and proteins.

Sample Preparation for MALDI-TOF MS of 15N-Labeled Peptides:

-

Sample Concentration: Adjust the concentration of the peptide sample to 5-50 pmol/µL. After mixing with the matrix, the final concentration should be 0.5-5 pmol/µL.[5]

-

Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid - HCCA) in a 1:1 (v/v) mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water.[5]

-

Sample Spotting (Dried-Droplet Method):

MALDI-TOF Data Acquisition:

| Parameter | Typical Setting |

| Instrument | MALDI-TOF/TOF Mass Spectrometer |

| Ionization Mode | Positive ion |

| Laser | Nitrogen laser (337 nm) |

| Acceleration Voltage | 25 kV |

| Detector | Reflector mode for higher resolution |

| Mass Range | Dependent on the expected mass of the peptides |

| Calibration | External calibration using a standard peptide mixture |

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key processes involving this compound.

Glucose-Alanine Cycle

This metabolic pathway illustrates the transport of nitrogen from muscle to the liver.

Caption: The Glucose-Alanine Cycle showing the transport of nitrogen from muscle to the liver.

15N Metabolic Labeling Workflow in Proteomics

This diagram outlines the key steps in a quantitative proteomics experiment using 15N metabolic labeling.[7][8]

Caption: Workflow for quantitative proteomics using 15N metabolic labeling.[7][8]

General Experimental Workflow for this compound Analysis

This diagram provides a generalized workflow for the analysis of this compound using either NMR or MS.

Caption: A general workflow for the analysis of this compound.

References

- 1. DL-alanine | C3H7NO2 | CID 602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 3. DL- Alanine | 302-72-7 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]

- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 5. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 6. Virtual Labs [pe-iitb.vlabs.ac.in]

- 7. dl-Alanine (CAS 302-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to DL-Alanine-15N: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of DL-Alanine with Nitrogen-15 (¹⁵N). This stable, non-radioactive isotope serves as a powerful tracer in a multitude of research applications, from elucidating metabolic pathways to quantifying protein dynamics in the context of drug discovery. This document details the synthesis of DL-Alanine-¹⁵N, its key applications, and provides structured experimental protocols for its use in quantitative proteomics and metabolic flux analysis.

Synthesis of DL-Alanine-¹⁵N

The introduction of a ¹⁵N atom into the alanine molecule allows for its detection and differentiation from its natural ¹⁴N counterpart by mass spectrometry and NMR spectroscopy. Both chemical and enzymatic methods can be employed for the synthesis of ¹⁵N-labeled alanine.

Chemical Synthesis

The chemical synthesis of DL-Alanine-¹⁵N typically involves the use of a ¹⁵N-labeled nitrogen source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl). Two common methods for α-amino acid synthesis that can be adapted for this purpose are the Strecker synthesis and the Bucherer-Bergs synthesis.

Strecker Synthesis: This method involves a three-component reaction between an aldehyde (acetaldehyde for alanine synthesis), ammonia (in this case, ¹⁵NH₄Cl), and a cyanide source (e.g., potassium cyanide). The reaction proceeds via an α-aminonitrile intermediate, which is then hydrolyzed to yield the amino acid.[1][2]

Bucherer-Bergs Reaction: This reaction produces a hydantoin intermediate from a carbonyl compound (acetaldehyde), ammonium carbonate (prepared with ¹⁵NH₄Cl), and a cyanide source. The resulting hydantoin is then hydrolyzed to yield the desired amino acid.[3][4]

A generalized experimental protocol for the Strecker synthesis of DL-Alanine-¹⁵N is provided below.

Experimental Protocol: Strecker Synthesis of DL-Alanine-¹⁵N

Materials:

-

Acetaldehyde

-

¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Water

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, dissolve ¹⁵NH₄Cl in water in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a solution of potassium cyanide in water to the flask.

-

To this mixture, add acetaldehyde dropwise while maintaining the temperature below 10°C.

-

Stir the reaction mixture at room temperature for several hours to allow for the formation of the α-aminonitrile.

-

-

Hydrolysis of the α-aminonitrile:

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.

-

Monitor the completion of the hydrolysis by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

After hydrolysis, cool the reaction mixture and neutralize it with a sodium hydroxide solution.

-

The crude DL-Alanine-¹⁵N will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water and then with diethyl ether.

-

Recrystallize the crude product from a water/ethanol mixture to obtain pure DL-Alanine-¹⁵N.

-

Note: This is a generalized protocol. Reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.[5] All handling of cyanide-containing compounds must be performed with extreme caution in a well-ventilated fume hood.

Enzymatic Synthesis

For the stereospecific synthesis of L-Alanine-¹⁵N, enzymatic methods are preferred. These methods utilize the high selectivity of enzymes to produce the desired enantiomer. A common approach involves the use of alanine dehydrogenase.[6]

Enzymatic Synthesis Workflow:

This method typically employs a coupled enzyme system. Alanine dehydrogenase catalyzes the reductive amination of pyruvate using ¹⁵NH₄⁺ as the nitrogen source and NADH as the reducing equivalent. To regenerate NADH, a second enzyme, such as glucose dehydrogenase, is often used, which oxidizes glucose.[6]

Applications of DL-Alanine-¹⁵N in Research

The ability to trace the metabolic fate of the nitrogen atom in alanine makes DL-Alanine-¹⁵N an invaluable tool in various scientific disciplines.

Metabolic Studies and Flux Analysis

DL-Alanine-¹⁵N is extensively used to study amino acid metabolism and nitrogen balance in vivo. By tracking the incorporation of ¹⁵N into other metabolites and proteins, researchers can quantify metabolic fluxes and understand how different physiological and pathological states affect nitrogen metabolism.[2][7] A key metabolic pathway involving alanine is the Glucose-Alanine Cycle .

The Glucose-Alanine Cycle:

This cycle plays a crucial role in transporting nitrogen from peripheral tissues, primarily muscle, to the liver in a non-toxic form.[2] In muscle, amino groups from the catabolism of other amino acids are transferred to pyruvate, forming alanine. Alanine is then released into the bloodstream and transported to the liver. In the liver, the amino group is removed and enters the urea cycle for excretion, while the pyruvate is used for gluconeogenesis to produce glucose, which can be returned to the muscles for energy.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Branched-chain amino acid nitrogen transfer to alamine in vivo in dogs. Direct isotopic determination with [15N]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 4. Bucherer-Bergs Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

Key Differences Between DL-Alanine-15N and L-Alanine-15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal distinctions between DL-Alanine-15N and L-Alanine-15N, focusing on their stereochemical properties, biological significance, and applications in research and drug development. The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), in these molecules provides a powerful tool for tracing and quantifying metabolic pathways, as well as elucidating molecular structures and dynamics.

Core Distinctions: Chirality and Biological Activity

The fundamental difference between L-Alanine-¹⁵N and DL-Alanine-¹⁵N lies in their stereochemistry. Alanine possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: L-Alanine and D-Alanine.[1]

-

L-Alanine-¹⁵N consists solely of the L-enantiomer, which is the predominant form found in proteins and metabolic pathways of higher organisms.[1] It is a non-essential amino acid in humans, playing a crucial role in the glucose-alanine cycle and protein synthesis.

-

DL-Alanine-¹⁵N is a racemic mixture, containing equal amounts of both L-Alanine-¹⁵N and D-Alanine-¹⁵N.[2][3] The presence of the D-enantiomer is of particular significance in the bacterial world, where it is an essential component of the peptidoglycan cell wall.[4][5][6]

This stereochemical difference dictates their distinct biological roles and, consequently, their specific applications in research.

Quantitative Data Summary

The following tables summarize key quantitative data related to DL-Alanine-¹⁵N and L-Alanine-¹⁵N, highlighting their distinct properties and applications.

| Property | L-Alanine-¹⁵N | DL-Alanine-¹⁵N | Reference |

| Composition | Pure L-enantiomer | 50:50 mixture of L- and D-enantiomers | [1][2][3] |

| Biological Prevalence | High in eukaryotes | High D-form in bacterial peptidoglycan | [1][4][5][6] |

| Primary Metabolic Fate in Humans | Protein synthesis, Glucose-Alanine cycle | L-form follows normal metabolism; D-form is metabolized by D-amino acid oxidase | [7][8] |

| Primary Application in Bacterial Studies | Tracer for general metabolism and protein synthesis | Tracer for peptidoglycan synthesis and cell wall dynamics | [7] |

| Application | L-Alanine-¹⁵N | DL-Alanine-¹⁵N | Key Quantitative Measurement | Reference |

| Protein NMR Spectroscopy | Yes | Less common | ¹⁵N chemical shift, relaxation rates | [1][9][10][11] |

| Metabolic Flux Analysis (Eukaryotic) | Yes | Yes (L-isomer traced) | Isotope enrichment in metabolites over time | [3][12][13] |

| Bacterial Cell Wall Synthesis Studies | Limited | Yes | Incorporation rate of ¹⁵N into peptidoglycan | [6][7][14] |

| Alanine Racemase Activity Assays | Substrate | Substrate | Rate of interconversion between L- and D-forms | [15][16][17] |

Signaling and Metabolic Pathways

The distinct roles of L- and D-alanine are evident in their respective metabolic pathways.

The Glucose-Alanine Cycle

In vertebrates, the Glucose-Alanine cycle facilitates the transport of nitrogen from muscle to the liver. L-Alanine is the key amino acid in this pathway.

Bacterial Peptidoglycan Biosynthesis

D-Alanine is a critical component of the pentapeptide chains that cross-link the glycan strands in bacterial peptidoglycan. DL-Alanine-¹⁵N is an invaluable tracer for studying this pathway.

D-Amino Acid Oxidase (DAO) Metabolic Pathway

In eukaryotes, D-amino acids are catabolized by D-amino acid oxidase (DAO), a flavoenzyme that produces hydrogen peroxide, which can have antimicrobial properties.

Experimental Protocols

The use of ¹⁵N-labeled alanine isomers is central to a variety of experimental techniques. Below are outlines of key experimental protocols.

Protein NMR Spectroscopy with L-Alanine-¹⁵N

Objective: To determine the structure and dynamics of a protein.

Methodology:

-

Protein Expression and Purification:

-

Express the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and unlabeled glucose as the carbon source. This ensures that all nitrogen atoms in the expressed protein, including those in L-alanine residues, are ¹⁵N-labeled.

-

Purify the ¹⁵N-labeled protein to homogeneity using standard chromatographic techniques.

-

-

NMR Sample Preparation:

-

Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O for the lock signal. The final protein concentration should be in the range of 0.5-1.0 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of multidimensional NMR spectra, such as ¹H-¹⁵N HSQC, to obtain a unique signal for each backbone amide proton.

-

For sequential assignment and structure determination, acquire triple-resonance experiments (e.g., HNCA, HNCACB, CBCA(CO)NH, HNCO).

-

-

Data Analysis:

-

Process the NMR data using appropriate software (e.g., NMRPipe).

-

Assign the chemical shifts of the backbone and side-chain atoms.

-

Calculate the three-dimensional structure of the protein based on NOE-derived distance restraints and dihedral angle restraints.

-

Mass Spectrometry Analysis of Bacterial Peptidoglycan with DL-Alanine-¹⁵N

Objective: To quantify the incorporation of D-alanine into the bacterial cell wall.

Methodology:

-

Bacterial Culture and Labeling:

-

Grow the bacterial strain of interest in a defined medium.

-

Supplement the medium with a known concentration of DL-Alanine-¹⁵N.

-

-

Peptidoglycan Isolation:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet and add it to a boiling solution of SDS to lyse the cells and denature proteins.

-

Collect the insoluble peptidoglycan by ultracentrifugation and wash extensively to remove SDS.

-

-

Enzymatic Digestion:

-

Treat the purified peptidoglycan with a muramidase (e.g., mutanolysin or lysozyme) to digest the glycan backbone, releasing muropeptides.

-

-

LC-MS/MS Analysis:

-

Separate the resulting muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the eluted fractions by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify the muropeptide fragments containing ¹⁵N-labeled D-alanine based on their mass-to-charge ratio.

-

Quantify the incorporation of ¹⁵N by comparing the peak intensities of the labeled and unlabeled muropeptides.[7]

-

Alanine Racemase Activity Assay

Objective: To determine the kinetic parameters of alanine racemase.[4][15][16][17]

Methodology:

-

Enzyme and Substrate Preparation:

-

Purify the alanine racemase enzyme.

-

Prepare solutions of L-Alanine-¹⁵N or D-Alanine-¹⁵N at various concentrations in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5).[4]

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the enzyme to the substrate solution.

-

Incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

-

Quantification of Enantiomers:

-

Derivatize the alanine enantiomers with a chiral reagent (e.g., Marfey's reagent).[15]

-

Separate and quantify the derivatized L- and D-alanine using RP-HPLC with UV detection.

-

-

Data Analysis:

-

Calculate the initial reaction velocity at each substrate concentration.

-

Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.[4]

-

Conclusion

The key distinction between DL-Alanine-¹⁵N and L-Alanine-¹⁵N is the stereochemistry at the α-carbon. This seemingly subtle difference has profound implications for their biological roles and their applications in scientific research. L-Alanine-¹⁵N is the tool of choice for studying protein structure and metabolism in eukaryotes, while the racemic mixture, DL-Alanine-¹⁵N, is indispensable for investigating the unique biochemistry of the bacterial cell wall. A thorough understanding of these differences is paramount for designing and interpreting experiments in drug development, microbiology, and molecular biology.

References

- 1. kpwulab.com [kpwulab.com]

- 2. Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine: application of diastereomer separation to delta15N and microbial peptidoglycan studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative flux analysis in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and biochemical analyses of alanine racemase from the multidrug-resistant Clostridium difficile strain 630 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Amino Acid Racemase Enzyme Assays [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 11. 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]

- 16. Assaying D-Alanine Racemase in Lactic Acid Bacteria Using NADH Oxidoreduction Enzymic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Natural abundance of 15N and its significance in labeling experiments.

An In-Depth Technical Guide to ¹⁵N Isotope Labeling: Principles, Applications, and Experimental Protocols

Introduction: The Significance of a Rare Isotope

Nitrogen is a fundamental component of life, integral to amino acids, proteins, and nucleic acids. It exists primarily as two stable isotopes: the highly abundant ¹⁴N and the rare, heavier ¹⁵N. The very low natural abundance of ¹⁵N is the cornerstone of its utility in labeling experiments. By introducing molecules enriched with ¹⁵N into a biological system, researchers can trace the metabolic fate of nitrogen-containing compounds with high precision, as the labeled molecules are easily distinguished from their naturally abundant counterparts.

Nitrogen-15 (¹⁵N) labeling is a powerful, non-radioactive technique that provides critical insights into complex biological processes.[1] Unlike radioactive isotopes, the stable nature of ¹⁵N allows for safe, long-term experiments without the risk of radiation.[2] Its unique nuclear property—a nuclear spin of 1/2—makes it ideal for Nuclear Magnetic Resonance (NMR) spectroscopy, producing clearer signals than the more abundant ¹⁴N.[1] This, combined with its detectability in mass spectrometry (MS), makes ¹⁵N an indispensable tool in proteomics, metabolomics, structural biology, and drug development.[1]

Quantitative Data: Natural Abundance of Nitrogen Isotopes

The vast difference in natural abundance between ¹⁴N and ¹⁵N is what enables the latter to serve as an effective tracer. The standard for reporting ¹⁵N values is atmospheric air, which has a constant abundance.[3]

| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |

| ¹⁴N | 14.003074 | ~99.62% | 1 |

| ¹⁵N | 15.000109 | ~0.38% | 1/2 |

| Table 1: Properties of the stable isotopes of nitrogen.[4][5][6] |

Core Principle of ¹⁵N Isotope Tracing

The fundamental principle of ¹⁵N labeling involves the introduction of a ¹⁵N-enriched substrate into a biological system. As the system undergoes normal metabolic processes, this "heavy" nitrogen is incorporated into newly synthesized biomolecules. Analytical techniques like mass spectrometry or NMR spectroscopy can then differentiate between the ¹⁵N-labeled molecules and the unlabeled ¹⁴N molecules, allowing for precise tracking and quantification.[7][8]

Significance in Research and Drug Development

Proteomics and Metabolomics

¹⁵N labeling is transformative for studying protein metabolism, including synthesis, degradation, and turnover.[1] In quantitative proteomics, it allows for the precise measurement of changes in protein expression profiles between different states.[9][10] By feeding cells or organisms ¹⁵N-enriched nutrients, researchers can track the incorporation of the isotope into the proteome, providing a dynamic view of cellular processes.[1]

Drug Development

In the pharmaceutical industry, ¹⁵N labeling is a critical tool that accelerates drug development from target validation to clinical trials.[1] It is used to:

-

Elucidate Pharmacokinetics: Track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[11]

-

Determine Mechanism of Action: Monitor the interactions between a drug and its target proteins or pathways.[1]

-

Validate Targets: Use ¹⁵N tracers to uncover metabolic dependencies in diseases like cancer, helping to inform inhibitor design.[1] Stable isotope labeling is particularly valuable in clinical trials due to its safety, as it poses no radiation risk to subjects.[2]

Structural Biology (NMR Spectroscopy)

The fractional nuclear spin (1/2) of ¹⁵N is highly advantageous for NMR spectroscopy, as it results in narrower line widths and clearer spectra compared to ¹⁴N.[6] Uniformly labeling a protein with ¹⁵N (and often ¹³C) is a standard and cost-effective method for structural biology.[12] This enables a range of advanced NMR experiments to determine the three-dimensional structure of proteins, study protein dynamics, and map interactions with ligands or other proteins.[13][14]

Key Experimental Protocols

Metabolic Labeling of Microorganisms (e.g., E. coli)

This protocol is a cost-effective method for producing uniformly ¹⁵N-labeled proteins for NMR or for use as internal standards in mass spectrometry.[13][15]

Objective: To express a recombinant protein where nearly all nitrogen atoms are the ¹⁵N isotope.

Methodology:

-

Prepare Minimal Media: Prepare M9 minimal media. The key is to use ¹⁵NH₄Cl as the sole source of nitrogen. All other components (carbon source like glucose, salts, trace elements) should be standard.[13][16]

-

Pre-culture: Inoculate a small volume (e.g., 5 mL) of rich media (like 2xTY) with a single colony of E. coli transformed with the plasmid containing the gene of interest. Grow to a high optical density (OD₆₀₀).[16] This step expands the cell number quickly.

-

Adaptation Culture (Optional but Recommended): Inoculate a larger volume of ¹⁵N-M9 media with the pre-culture (e.g., 1:100 dilution) and grow overnight. This adapts the cells to the minimal media.[16]

-

Main Culture: Inoculate the final large volume (e.g., 1 L) of ¹⁵N-M9 media with the overnight adaptation culture (1:100 dilution).[16]

-

Growth and Induction: Grow the main culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression according to the specific vector system (e.g., with IPTG).

-

Harvesting and Purification: After the induction period, harvest the cells by centrifugation. Purify the ¹⁵N-labeled protein using standard chromatography techniques.

-

Verification: Confirm ¹⁵N incorporation and protein identity using mass spectrometry.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used technique in quantitative proteomics for comparing the proteomes of two or three cell populations.[17] It relies on metabolically incorporating "light" (natural abundance) or "heavy" (isotope-labeled) amino acids.[18]

Objective: To determine the relative abundance of proteins between two different cell populations (e.g., treated vs. untreated).

Methodology:

-

Cell Culture Preparation: Two populations of cells are cultured. One is grown in "light" SILAC medium, containing standard, unlabeled essential amino acids (e.g., L-Arginine and L-Lysine). The second population is grown in "heavy" SILAC medium, which is identical except it contains ¹⁵N and/or ¹³C-labeled versions of those same amino acids (e.g., ¹³C₆,¹⁵N₄-Arg and ¹³C₆,¹⁵N₂-Lys).[17][18]

-

Complete Incorporation: Cells are grown for at least 5-6 cell divisions to ensure that the labeled amino acids are fully incorporated into the entire proteome (>95% labeling efficiency).[17]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, the other with a vehicle control).

-

Sample Combination: After treatment, the "light" and "heavy" cell populations are harvested and combined in a 1:1 ratio based on cell count or total protein amount.

-

Protein Extraction and Digestion: Total protein is extracted from the combined cell lysate. The proteins are then digested into smaller peptides using an enzyme, typically trypsin, which cleaves after lysine and arginine residues.[17]

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: In the mass spectrometer, a peptide from the "light" sample will appear at a specific mass-to-charge (m/z) ratio, while its "heavy" counterpart will appear at a higher m/z due to the incorporated isotopes. The relative abundance of the protein is determined by comparing the peak intensities of the "light" and "heavy" peptide pairs.[19]

Conclusion

The low natural abundance of the ¹⁵N isotope provides a powerful and versatile tool for modern biological and pharmaceutical research. As a stable, non-radioactive tracer, it enables the safe and precise investigation of metabolic pathways, protein dynamics, and drug interactions. From elucidating protein structures with NMR to quantifying proteome-wide changes with mass spectrometry, ¹⁵N labeling techniques are fundamental to advancing our understanding of complex biological systems and accelerating the development of new therapeutics.

References

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. metsol.com [metsol.com]

- 3. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]

- 4. webelements.com [webelements.com]

- 5. Nitrogen Isotopes - List and Properties [chemlin.org]

- 6. Isotopes of nitrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 8. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) | Springer Nature Experiments [experiments.springernature.com]

- 10. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 12. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 13. protein-nmr.org.uk [protein-nmr.org.uk]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. Bacterial fermentation and isotope labelling optimized for amyloidogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 17. info.gbiosciences.com [info.gbiosciences.com]

- 18. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: An In-Depth Guide to Alanine's Biochemical Pathways

Authored for: Researchers, Scientists, and Drug Development Professionals

Alanine, a non-essential amino acid, occupies a central and critical junction in mammalian metabolism, intricately linking pathways of energy production, protein synthesis, and nitrogen transport. Its metabolism is a dynamic process, fundamental to maintaining glucose homeostasis, particularly during periods of fasting and strenuous exercise. This technical guide provides a comprehensive overview of the core biochemical pathways involving L-alanine, presents key quantitative data, details relevant experimental methodologies, and visualizes the complex interplay of these metabolic routes.

Core Biochemical Pathways of Alanine Metabolism

Alanine metabolism primarily revolves around its synthesis from pyruvate and its subsequent catabolism back to pyruvate, a pivotal intermediate in carbohydrate metabolism. This reversible reaction, catalyzed by Alanine Transaminase (ALT), positions alanine as a key player in inter-organ carbon and nitrogen shuttling.

Alanine Synthesis and the Alanine Transaminase (ALT) Reaction

Alanine is synthesized through the transamination of pyruvate. This reaction is central to collecting amino groups from the catabolism of other amino acids, particularly branched-chain amino acids (BCAAs) in skeletal muscle.

The key enzyme, Alanine Transaminase (ALT) , also known as Glutamic-Pyruvic Transaminase (GPT), facilitates the transfer of an amino group from glutamate to pyruvate. This reaction is readily reversible, allowing the direction of the metabolic flux to be dictated by the relative concentrations of the substrates and products.

-

Reaction: L-Glutamate + Pyruvate ⇌ α-Ketoglutarate + L-Alanine

This process is vital in muscle tissue, where it provides a non-toxic mechanism for transporting excess nitrogen, generated from amino acid breakdown, to the liver.

A Comprehensive Technical Guide to the Stability and Proper Storage of DL-Alanine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for DL-Alanine-¹⁵N, a critical isotopically labeled amino acid used in a variety of research and development applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. Understanding the chemical stability of this compound is paramount to ensuring the accuracy and reproducibility of experimental results.

Core Stability Profile

DL-Alanine-¹⁵N is a stable, non-radioactive, isotopically labeled amino acid. In its solid, crystalline form, it is generally stable under normal laboratory conditions. However, its stability can be influenced by several environmental factors, primarily temperature, moisture, and light. The ¹⁵N isotope itself is stable and does not decay, so any degradation of the product pertains to the chemical decomposition of the alanine molecule.

General Recommendations for Storage

Based on information from various suppliers and safety data sheets, the universally recommended storage condition for solid DL-Alanine-¹⁵N is at room temperature, in a tightly sealed container, protected from light and moisture .[1][2][3]

Factors Influencing Stability

Several factors can impact the long-term stability of solid DL-Alanine-¹⁵N. These should be carefully controlled to maintain the purity and integrity of the compound.

Temperature

Elevated temperatures can accelerate the degradation of amino acids. While DL-Alanine is relatively stable at ambient temperatures, prolonged exposure to high temperatures can lead to thermal decomposition.

Table 1: Thermal Decomposition Data for Alanine

| Parameter | Value | Method | Reference |

| Onset of Weight Loss (L-Alanine) | 225.96°C | Thermogravimetric Analysis (TGA) | [4] |

| Onset of Weight Loss (D-Alanine) | 231.83°C | Thermogravimetric Analysis (TGA) | [4] |

| Decomposition Temperature | ~200°C | Not specified | [5][6] |

Note: Data is for unlabeled alanine, but is expected to be comparable for DL-Alanine-¹⁵N as the isotopic substitution has a negligible effect on thermal stability.

Long-term studies on amino acids in dried blood spots have shown that storage at room temperature leads to more significant degradation over time compared to refrigerated storage (4°C).[1][7]

Moisture

DL-Alanine is susceptible to moisture, which can lead to physical changes and chemical degradation. It is considered hygroscopic, meaning it can absorb moisture from the air.[8]

-

High Relative Humidity (RH): Storage at high RH (above 60%) can significantly increase the rate of degradation.[8]

-

Mechanism: The presence of water can facilitate hydrolysis and other degradation reactions, even in the solid state.[9] It can also lead to deliquescence, where the solid dissolves in the absorbed water, which would dramatically increase reaction rates.

Light

Exposure to light, particularly UV radiation, can induce photochemical degradation of amino acids.[3][10] While specific studies on the photodegradation of solid alanine are limited, it is a known degradation pathway for many organic molecules. Therefore, storing DL-Alanine-¹⁵N in light-resistant containers is a critical precaution.

Degradation Pathways and Products

The degradation of solid alanine can proceed through several chemical pathways, especially under stress conditions. The following diagram illustrates potential degradation routes.

Caption: Potential degradation pathways for solid alanine under thermal and photochemical stress.

-

Thermal Condensation: At elevated temperatures, alanine molecules can undergo condensation to form dimers (Ala-Ala) and cyclic anhydrides known as diketopiperazines.[11]

-

Decarboxylation and Deamination: Under more extreme conditions, such as high heat and pressure, decarboxylation (loss of CO₂) and deamination (loss of the ¹⁵NH₂ group) can occur.[12]

-

Radical-Induced Degradation: In the presence of free radicals (which can be generated by light or other impurities), alanine can degrade into aldehydes (acetaldehyde) and keto acids (pyruvic acid).[13][14]

Recommended Storage Conditions

To ensure the long-term stability and purity of DL-Alanine-¹⁵N, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions for Solid DL-Alanine-¹⁵N

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Avoids thermal degradation. Refrigeration is not generally necessary for the solid but may be considered for very long-term storage. |

| Humidity | Dry environment (low relative humidity) | Prevents hygroscopic absorption of water, which can accelerate degradation. |

| Light | In the dark (amber vials or opaque containers) | Protects against photodegradation. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) is ideal but not strictly necessary for routine storage. | Minimizes oxidation, although alanine is not highly susceptible to oxidation. |

| Container | Tightly sealed, non-reactive material (e.g., glass) | Prevents exposure to moisture and atmospheric contaminants. |

The following decision tree provides a logical workflow for determining the appropriate storage for your sample.

Caption: Decision tree for the proper storage of solid DL-Alanine-¹⁵N.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of DL-Alanine-¹⁵N is crucial, especially for long-term studies or when using older batches. The following is a generalized workflow for a stability study.

Caption: A typical experimental workflow for conducting a stability study on DL-Alanine-¹⁵N.

Recommended Analytical Methods

Table 3: Analytical Methods for Purity and Stability Assessment of DL-Alanine-¹⁵N

| Method | Purpose | Key Considerations | Reference |

| High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detector (CAD), Evaporative Light-Scattering Detector (ELSD), or Mass Spectrometry (MS) | To determine chemical purity and quantify impurities. | Alanine lacks a strong UV chromophore, so these universal detectors are necessary. MS provides the highest specificity and sensitivity for impurity identification. | [15] |

| Quantitative NMR (qNMR) | To accurately determine the purity (assay) of the compound without the need for a specific reference standard of the same compound. | Provides a direct measure of the molar quantity of the analyte. | [15] |

| Mass Spectrometry (MS) | To confirm isotopic enrichment (¹⁵N content) and identify degradation products. | High-resolution MS can distinguish between isotopologues and identify unknown degradation products by their mass-to-charge ratio. | [15] |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and identify the onset of decomposition. | Provides information on decomposition temperatures and the presence of volatile impurities or solvates. | [4] |

Example Protocol: HPLC-CAD Purity Assay

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a reference standard of DL-Alanine in a suitable solvent (e.g., deionized water) to a known concentration (e.g., 1 mg/mL).

-

Prepare the DL-Alanine-¹⁵N test sample in the same manner.

-

-

Chromatographic Conditions:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar compounds like amino acids.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detector: Charged Aerosol Detector (CAD).

-

-

Analysis:

-

Inject the standard and sample solutions.

-

Integrate the peak areas of alanine and any observed impurities.

-

Calculate the purity of the test sample by comparing its peak area to the standard, or by area normalization (assuming all impurities have a similar response factor).

-

Conclusion

DL-Alanine-¹⁵N is a chemically stable compound when stored correctly. The primary factors that can compromise its integrity are exposure to high temperatures, moisture, and light . By adhering to the storage guidelines outlined in this document—namely, keeping the compound at room temperature in a tightly sealed, light-resistant container in a dry environment—researchers can ensure its long-term stability and the reliability of their experimental data. For critical applications, periodic purity assessment using appropriate analytical methods is recommended.

References

- 1. Solid-state chemical stability of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal Condensation of Glycine and Alanine on Metal Ferrite Surface: Primitive Peptide Bond Formation Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of Glycine and Alanine on Irradiated Quartz - PMC [pmc.ncbi.nlm.nih.gov]

- 15. microchemlab.com [microchemlab.com]

DL-Alanine in Cellular Processes: A Technical Guide to its Roles in Protein Synthesis and Energy Metabolism

Introduction: DL-Alanine is a racemic mixture composed of equal parts L-Alanine and D-Alanine, two stereoisomers of the non-essential amino acid alanine.[1] While structurally similar, these enantiomers have distinct and highly specific roles within biological systems. L-Alanine is one of the 20 proteinogenic amino acids, serving as a fundamental building block for proteins synthesized by ribosomes.[2] In contrast, D-Alanine is not incorporated into proteins in most organisms but plays a crucial part in bacterial cell wall biosynthesis and is metabolized in mammals through specific enzymatic pathways.[3][4] This guide provides an in-depth technical overview of the divergent roles of DL-Alanine's constituent isomers in protein synthesis and energy metabolism, tailored for researchers, scientists, and drug development professionals.

The Role of DL-Alanine in Protein Synthesis

The involvement of DL-Alanine in protein synthesis is exclusively dictated by its L-isomer. Natural protein synthesis machinery is stereospecific and overwhelmingly selects for L-amino acids.

L-Alanine: The Proteinogenic Component

L-Alanine is a canonical amino acid encoded by the codons GCU, GCC, GCA, and GCG, and is readily incorporated into polypeptide chains during ribosomal translation.[2] It is the second most common amino acid after leucine, comprising approximately 7.8% of the primary structure in a sample of over 1,150 proteins.[2]

D-Alanine: Exclusion from Ribosomal Synthesis

The bacterial ribosome, and eukaryotic ribosomes by extension, strongly discriminates against the incorporation of D-amino acids from D-aminoacyl-tRNAs.[5][6] This selectivity is a fundamental aspect of the fidelity of the translational apparatus, which is optimized for L-amino acid substrates.[6] Consequently, in natural biological systems, the D-Alanine component of DL-Alanine does not participate in ribosomal protein synthesis. D-amino acid-containing peptides found in nature are the result of non-ribosomal synthesis or post-translational modifications.[6][7]

Experimental Incorporation of D-Amino Acids

For research purposes, strategies have been developed to overcome the ribosome's natural selectivity and incorporate D-amino acids at specific sites within a protein. This is typically achieved in cell-free protein synthesizing systems using modified ribosomes with alterations in the 23S rRNA of the peptidyltransferase center (PTC).[5][6][7] These engineered ribosomes exhibit an enhanced tolerance for D-aminoacyl-tRNAs.

References

- 1. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 2. Alanine - Wikipedia [en.wikipedia.org]

- 3. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 4. researchgate.net [researchgate.net]

- 5. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arep.med.harvard.edu [arep.med.harvard.edu]

Foundational Studies Utilizing ¹⁵N-Labeled Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of foundational studies that have employed ¹⁵N-labeled alanine to investigate various facets of amino acid metabolism, protein turnover, and nitrogen kinetics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying metabolic pathways to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.

Core Quantitative Data

The following tables summarize the key quantitative findings from foundational studies utilizing ¹⁵N-labeled alanine. These studies have been instrumental in defining our understanding of alanine flux and its role in nitrogen metabolism.

Table 1: Alanine Flux Rates Determined by Different Isotopic Tracers

This table, with data adapted from Yang et al. (1984), illustrates how the choice of isotopic tracer can significantly influence the measurement of whole-body alanine flux in postabsorptive healthy male subjects.[1][2]

| Isotopic Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) |

| [¹⁵N]alanine | 226 ± 7 |

| [1-¹³C]alanine | 297 ± 12 |

| [3-¹³C]alanine | 317 ± 22 |

| [3,3,3-²H₃]alanine | 474 ± 41 |

Table 2: Nitrogen Transfer from Leucine to Alanine in Vivo

The following data from a study in dogs demonstrates the significant contribution of branched-chain amino acids, such as leucine, to the nitrogen pool for alanine synthesis.

| Parameter | Value |

| Rate of Leucine Nitrogen Transfer to Alanine (μmol·kg⁻¹·min⁻¹) | 1.92 |

| Percentage of Leucine's Nitrogen Transferred to Alanine | 53% (mean) |

| Percentage of Alanine's Nitrogen Derived from Leucine | 18% (mean) |

Key Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the central metabolic pathways and experimental designs described in the foundational studies.

Detailed Experimental Protocols

The foundational studies of ¹⁵N-labeled alanine metabolism have utilized several key experimental protocols. The following sections provide a detailed overview of these methodologies.

Protocol 1: Primed-Constant Infusion of ¹⁵N-Alanine in Humans

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of alanine turnover and flux.

1. Subject Preparation:

-

Subjects typically undergo an overnight fast to reach a postabsorptive state.

-

Antecubital catheters are inserted into each arm: one for the infusion of the labeled tracer and the other for blood sampling.

2. Tracer Preparation and Administration:

-

A sterile solution of L-[¹⁵N]alanine is prepared in a saline solution.

-

A priming dose is administered as a bolus injection to rapidly raise the plasma ¹⁵N-alanine enrichment to the expected plateau level. The priming dose is often calculated as a multiple of the infusion rate.

-

Immediately following the priming dose, a continuous infusion of L-[¹⁵N]alanine is initiated using a calibrated infusion pump. The infusion rate is maintained at a constant level throughout the study period.

3. Blood and Urine Sampling:

-

Baseline blood samples are collected before the start of the infusion.

-

Subsequent blood samples are drawn at regular intervals (e.g., every 15-30 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma alanine.

-

Urine is often collected over the entire study period to measure the excretion of ¹⁵N in urea and ammonia.[1]

4. Sample Processing:

-

Blood samples are collected in heparinized tubes and immediately centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for ¹⁵N-Alanine Enrichment Analysis

GC-MS is the primary analytical technique for determining the isotopic enrichment of alanine in biological samples.

1. Sample Preparation and Derivatization:

-

Plasma proteins are precipitated using an acid (e.g., perchloric acid or trichloroacetic acid) and removed by centrifugation.

-

The supernatant, containing free amino acids, is collected.

-

The amino acids in the supernatant are then chemically modified (derivatized) to make them volatile for GC analysis. A common derivatization procedure involves the formation of N-acetyl, n-propyl (NAP) esters or tert-butyldimethylsilyl (t-BDMS) derivatives.

2. GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph, where the individual amino acids are separated based on their boiling points and interactions with the GC column.

-

The separated amino acids then enter the mass spectrometer.

-

The mass spectrometer ionizes the derivatized alanine molecules and separates them based on their mass-to-charge ratio (m/z).

-

The instrument is set to monitor the ion currents corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) derivatized alanine. For example, for the NAP derivative of alanine, the mass spectrometer would monitor the m/z fragments that include the nitrogen atom.

3. Data Analysis:

-

The isotopic enrichment is calculated from the ratio of the ion current of the ¹⁵N-labeled alanine to the ion current of the ¹⁴N-unlabeled alanine.

-

This enrichment data is then used in conjunction with the infusion rate of the tracer to calculate the rate of appearance (flux) of alanine in the plasma.

References

Methodological & Application

Protocol for 15N Metabolic Labeling of Proteins in Cell Culture: Application Notes for Researchers

Harnessing Stable Isotopes for In-Depth Proteomic and Structural Analysis

Introduction: Metabolic labeling with the stable isotope ¹⁵N is a cornerstone technique in modern proteomics, structural biology, and drug development. By replacing the naturally abundant ¹⁴N with ¹⁵N in proteins, researchers can accurately quantify protein expression, study protein turnover, and elucidate the three-dimensional structures of proteins using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). This document provides detailed protocols for the ¹⁵N metabolic labeling of proteins in bacterial, yeast, and mammalian cell cultures, tailored for researchers, scientists, and drug development professionals.

Core Principles of ¹⁵N Metabolic Labeling

The fundamental principle of ¹⁵N metabolic labeling is to provide cells with a sole source of nitrogen in the form of a ¹⁵N-enriched compound, typically ¹⁵NH₄Cl or ¹⁵N-labeled amino acids. As cells grow and synthesize new proteins, the ¹⁵N isotope is incorporated into the amino acid building blocks, resulting in a population of "heavy" proteins. The efficiency of this incorporation is critical and can be affected by factors such as the purity of the ¹⁵N source, the duration of labeling, and the metabolic state of the cells.

Quantitative Data Summary

The efficiency of ¹⁵N incorporation is a critical parameter for the success of subsequent analyses. High incorporation levels are desirable for accurate quantification and high-quality structural data. Below is a summary of typical incorporation efficiencies achieved in various cell culture systems.

| Cell Culture System | ¹⁵N Source | Typical Incorporation Efficiency (%) | Key Considerations |

| E. coli | ¹⁵NH₄Cl | > 98% | Minimal media is essential to prevent dilution with ¹⁴N from complex nitrogen sources. |

| Pichia pastoris | ¹⁵NH₄Cl | > 95% | Optimization of the timing of isotope introduction can reduce costs while maintaining high incorporation.[1] |

| Saccharomyces cerevisiae | ¹⁵N-labeled amino acids | ~90% | Prototrophic strains can synthesize their own amino acids, requiring the use of labeled amino acids for efficient incorporation.[2] |

| Mammalian Cells | ¹⁵N-labeled amino acids | 85-95% | Requires specialized media formulations and can be costly.[3] Labeling efficiency can be influenced by amino acid scrambling.[4] |

Experimental Protocols

¹⁵N Metabolic Labeling of Proteins in E. coli

E. coli is a widely used host for recombinant protein production due to its rapid growth and simple nutritional requirements, making it highly amenable to ¹⁵N labeling.

a. Media Preparation (M9 Minimal Medium)

For a 1 L culture, prepare the following sterile solutions:

-

10x M9 Salts (100 mL): 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl. Dissolve in 1 L of distilled water and autoclave.

-

¹⁵NH₄Cl (1 g): Dissolve in a small amount of sterile water and filter sterilize. This is the sole nitrogen source.

-

20% Glucose (20 mL): Autoclave separately.

-

1 M MgSO₄ (2 mL): Autoclave separately.

-

1 M CaCl₂ (100 µL): Autoclave separately.

-

Trace Metals (1 mL of 1000x stock): Prepare a 1000x stock containing (per liter): 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, 1.6 mg MnCl₂·4H₂O. Adjust pH to 7.5 and filter sterilize.[5]

-

Thiamine and Biotin (1 mL of 1 mg/mL stocks): Filter sterilize.

-

Appropriate Antibiotic.

b. Labeling Protocol

-

Starter Culture: Inoculate a single colony of E. coli transformed with the expression plasmid into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture: The next day, inoculate 1 mL of the starter culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps adapt the cells to the minimal medium.

-

Labeling Culture: Pellet the pre-culture cells by centrifugation (5000 x g, 10 min) and resuspend in 1 L of pre-warmed M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

-

Growth and Induction: Grow the culture at the optimal temperature for your protein expression until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Harvesting: Continue to grow the culture for the desired expression time (typically 4-16 hours). Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

¹⁵N Metabolic Labeling of Proteins in Yeast (Pichia pastoris)

Pichia pastoris is an excellent system for producing high yields of secreted and post-translationally modified proteins.

a. Media Preparation (BMG/BMM)

-

Basal Salts Medium (per liter): 26.7 mL 85% phosphoric acid, 0.93 g CaSO₄, 1.82 g K₂SO₄, 1.49 g MgSO₄·7H₂O, 0.413 g KOH, 40 mg Biotin.

-

BMG (Buffered Minimal Glycerol): Basal Salts Medium supplemented with 1% glycerol and 10 g/L ¹⁵NH₄Cl.

-

BMM (Buffered Minimal Methanol): Basal Salts Medium supplemented with 0.5% methanol and 10 g/L ¹⁵NH₄Cl.

b. Labeling Protocol

-

Starter Culture: Inoculate a single colony into 10 mL of YPD medium and grow overnight at 30°C.

-

Pre-culture: Inoculate the starter culture into 100 mL of BMG medium containing ¹⁴NH₄Cl and grow to an OD₆₀₀ of 2-6.

-

Labeling and Induction: Pellet the cells and resuspend in BMM medium containing ¹⁵NH₄Cl to an OD₆₀₀ of 1.0. This initiates both the labeling and induction of protein expression from the AOX1 promoter.

-

Methanol Feeding: Add methanol to a final concentration of 0.5% every 24 hours to maintain induction.

-

Harvesting: Harvest cells after 48-72 hours of induction. For secreted proteins, collect the supernatant. For intracellular proteins, collect the cell pellet.

A cost-effective method involves adding the ¹⁵N source only a few hours before induction, which has been shown to achieve up to 99% incorporation.[1]

¹⁵N Metabolic Labeling of Proteins in Mammalian Cells

Labeling proteins in mammalian cells is more complex and expensive due to their intricate nutritional requirements.

a. Media Preparation

Commercially available ¹⁵N-labeling kits and media for mammalian cells are recommended. Alternatively, a custom medium can be prepared by supplementing a nitrogen-free basal medium (e.g., DMEM) with a ¹⁵N-labeled amino acid mixture. All essential amino acids must be provided in their ¹⁵N-labeled form.

b. Labeling Protocol

-

Cell Adaptation: Gradually adapt the cells to the ¹⁵N-labeling medium over several passages. This is crucial for maintaining cell viability and growth.

-

Labeling: Culture the cells in the ¹⁵N-labeling medium for a sufficient duration to allow for complete protein turnover and incorporation of the ¹⁵N-labeled amino acids. This may take several cell divisions.

-

Protein Expression: For transient transfection, introduce the expression vector once the cells are fully adapted to the labeling medium. For stable cell lines, induce expression as required.

-

Harvesting: Harvest the cells or the conditioned medium (for secreted proteins) after the desired expression period.

Note: Metabolic scrambling, where the ¹⁵N from one amino acid is transferred to another, can be a concern in mammalian cells.[4] The extent of scrambling depends on the specific amino acid and the cellular metabolic state.

Assessment of ¹⁵N Incorporation Efficiency

Mass spectrometry is the gold standard for determining the percentage of ¹⁵N incorporation.

Protocol:

-

Protein Digestion: Excise the protein of interest from an SDS-PAGE gel or use an in-solution digest. Digest the protein with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the mass spectra of the peptides from the labeled sample with those from an unlabeled control. The mass shift of the labeled peptides will depend on the number of nitrogen atoms in the peptide. Specialized software can be used to calculate the incorporation efficiency by analyzing the isotopic distribution of the peptide peaks.[6]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Protein Yield | Toxicity of the expressed protein; Suboptimal growth conditions in minimal media. | Optimize expression conditions (lower temperature, different inducer concentration). Supplement minimal media with a small amount of unlabeled complex media during initial growth, then switch to fully labeled media. |

| Low ¹⁵N Incorporation | Contamination with ¹⁴N sources; Insufficient labeling time. | Use high-purity ¹⁵N reagents. Ensure all media components are free of ¹⁴N. Increase the duration of cell culture in the labeling medium. |

| Cell Death/Poor Growth | Toxicity of minimal media; Shock from media change. | Gradually adapt cells to the minimal/labeling medium over several passages. Ensure all necessary supplements (vitamins, trace metals) are present. |

Visualizing the Workflow and Metabolic Context

Experimental Workflow

The general workflow for ¹⁵N metabolic labeling and subsequent analysis is depicted below.

Caption: General experimental workflow for 15N metabolic labeling.

Central Nitrogen Metabolism and ¹⁵N Incorporation

The incorporation of ¹⁵N into proteins is fundamentally linked to central nitrogen metabolism. The provided ¹⁵N source enters the cellular nitrogen pool and is distributed into various biomolecules, primarily amino acids, which are then used for protein synthesis.

Caption: Simplified diagram of 15N incorporation into cellular macromolecules.

Impact on Cellular Signaling Pathways

While ¹⁵N labeling is generally considered non-perturbative to cellular physiology, some studies have reported subtle effects. The introduction of a heavy isotope can, in some instances, lead to minor alterations in protein expression levels and metabolic pathways.[7] These "isotope effects" are typically small but should be considered, especially in highly sensitive quantitative studies. For instance, changes in the abundance of proteins involved in metabolic pathways could indirectly influence signaling cascades that are regulated by metabolic intermediates. However, it is important to note that ¹⁵N labeling is primarily a tool to study signaling pathways by tracing the flow of nitrogen and quantifying changes in protein abundance within these pathways, rather than a factor that directly alters the signaling pathways themselves. The main impact is on the ability to accurately measure the components of these pathways.

Conclusion

¹⁵N metabolic labeling is a powerful and versatile technique for the quantitative and structural analysis of proteins. The choice of the expression system and labeling strategy should be tailored to the specific research question and the properties of the protein of interest. Careful optimization of media composition, cell culture conditions, and labeling duration is essential to achieve high incorporation efficiencies and obtain reliable and reproducible data. By following the detailed protocols and troubleshooting guides provided in these application notes, researchers can successfully implement ¹⁵N metabolic labeling in their workflows to gain deeper insights into the complex world of proteins.

References

- 1. An economical method for (15)N/(13)C isotopic labeling of proteins expressed in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 7. ¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mass Spectrometry of 15N-Labeled Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of 15N-labeled samples for mass spectrometry-based quantitative proteomics.

Introduction

Stable isotope labeling with heavy nitrogen (15N) is a powerful metabolic labeling technique for accurate protein quantification in mass spectrometry.[1][2] By incorporating 15N into the entire proteome of cells or organisms, it provides an internal standard for every protein, minimizing quantitative errors that can be introduced during sample preparation.[3][4] This in vivo labeling approach is versatile and can be applied to a wide range of biological systems, from microorganisms to animal models.[2][5] Achieving high labeling efficiency is crucial for accurate quantification.[1][6]

Key Application: Quantitative Proteomics

15N metabolic labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of changes in protein abundance between different biological states (e.g., healthy vs. diseased, treated vs. untreated).[3] The workflow typically involves growing one population of cells or an organism in a medium containing a 15N nitrogen source, while the control population is grown in a corresponding medium with the natural abundance 14N nitrogen source. The two samples are then mixed, and the relative abundance of proteins is determined by the ratio of the heavy (15N) to light (14N) peptide signals in the mass spectrometer.[7]

Experimental Protocols

A typical workflow for preparing 15N-labeled samples for mass spectrometry involves several key stages: 15N Metabolic Labeling, Cell Lysis and Protein Extraction, Protein Digestion, and Peptide Cleanup.

Protocol 1: 15N Metabolic Labeling of Cultured Cells

This protocol describes the metabolic labeling of adherent mammalian cells.

Materials:

-

SILAC-rated DMEM lacking L-arginine and L-lysine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

14N L-arginine and 14N L-lysine (for light medium)

-

15N L-arginine and 15N L-lysine (for heavy medium)

-

Phosphate Buffered Saline (PBS)

-

Cell scraper

Procedure:

-

Prepare "light" and "heavy" labeling media by supplementing the SILAC-rated DMEM with either 14N or 15N-labeled arginine and lysine, respectively, and dFBS.

-

Culture the cells in the respective light and heavy media for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids.[6]

-

Monitor the labeling efficiency by analyzing a small aliquot of protein extract by mass spectrometry. A labeling efficiency of >97% is recommended for accurate quantification.[6]

-

Once sufficient labeling is achieved, treat the cells according to the experimental design.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate using an appropriate lysis buffer (see Protocol 2).

-

Collect the cell lysates using a cell scraper.

Protocol 2: Cell Lysis and Protein Extraction

The choice of lysis buffer is critical for efficient protein extraction and can impact the final protein yield.

Materials:

-

Lysis Buffer (see Table 1 for options)

-

Protease and phosphatase inhibitor cocktails

-

Micro-tip sonicator

-

Centrifuge

Procedure:

-

Add ice-cold lysis buffer, supplemented with protease and phosphatase inhibitors, to the cell pellet or culture plate.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

For enhanced lysis, sonicate the samples on ice. Use short bursts to avoid sample heating and protein degradation.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

Determine the protein concentration using a compatible protein assay (e.g., BCA assay).

Protocol 3: In-Solution Protein Digestion

This protocol is suitable for the digestion of soluble protein extracts.

Materials:

-

100 mM Ammonium Bicarbonate (NH4HCO3)

-

100 mM Dithiothreitol (DTT)

-

100 mM Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Lys-C (mass spectrometry grade)

-

Formic Acid (FA)

Procedure:

-

Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 100 mM NH4HCO3.

-

Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

-

Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

-

Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA.

-

Digestion (Option A - Trypsin only): Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.

-

Digestion (Option B - Lys-C/Trypsin): For potentially more complete digestion, first add Lys-C at a 1:100 ratio and incubate for 4 hours at 37°C. Then, add trypsin at a 1:50 ratio and incubate overnight at 37°C.[8][9]

-

Stop Digestion: Acidify the peptide solution with formic acid to a final concentration of 1% to inactivate the trypsin.

Protocol 4: Peptide Desalting using C18 Spin Columns

Desalting is a crucial step to remove contaminants that can interfere with mass spectrometry analysis.

Materials:

-

C18 Spin Columns

-

Wetting Solution: 50% acetonitrile (ACN), 0.1% trifluoroacetic acid (TFA)

-

Equilibration/Wash Solution: 0.1% TFA in water

-

Elution Solution: 50% ACN, 0.1% TFA

Procedure:

-

Activate the column: Add the Wetting Solution to the C18 column and centrifuge according to the manufacturer's instructions.

-

Equilibrate the column: Add the Equilibration/Wash Solution and centrifuge. Repeat this step.

-

Load the sample: Load the acidified peptide sample onto the column and centrifuge. Collect the flow-through to check for unbound peptides.

-

Wash the column: Add the Equilibration/Wash Solution and centrifuge. Repeat this step to remove salts and other hydrophilic contaminants.

-

Elute the peptides: Add the Elution Solution to the column, incubate for a minute, and then centrifuge to collect the purified peptides. Repeat the elution step to maximize recovery.

-

Dry the eluted peptides in a vacuum centrifuge and resuspend in a buffer suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Data Presentation

Table 1: Comparison of Lysis Buffers for Protein Extraction from Mammalian Cells

| Lysis Buffer Composition | Protein Yield (µg/µL) | Relative Protein Identifications | Reference |

| RIPA Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) | 1.99 | Similar to other detergents | [10] |

| SDS Lysis Buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT) | 3.15 | Similar to other detergents | [10] |

| Urea Lysis Buffer (8 M urea, 100 mM Tris-HCl pH 8.5) | Not specified, but generally effective | Can lead to fewer identifications than SDS-based methods | [11] |

| Guanidinium Hydrochloride (GH) Buffer | 9.3% recovery efficiency | Fewer protein identifications compared to SDS-based methods | [11] |

| Zwittergent 3-16 based buffer | Lower than other buffers | Highest number of peptide and protein identifications from FFPE tissues | [12] |

Note: Protein yield and identification numbers can vary significantly depending on the cell type, sample amount, and downstream processing.

Table 2: 15N Metabolic Labeling Efficiency in Different Organisms

| Organism | Labeling Efficiency | Labeling Duration | Reference |

| Tetrahymena thermophila | ~99% | Not specified | [13] |

| Arabidopsis thaliana | 93-99% | 14 days | [7][14] |

| Algae | 98-99% | 1-2 weeks | [7] |

| Tomato | 99% | 2 months | [7] |

| Rat (in vivo) | 74-94% (tissue dependent) | Not specified | [5] |

| VECs (primary cell line) | ~91% | Not specified | [1] |

Table 3: Comparison of In-Solution Digestion Protocols

| Digestion Protocol | Relative Abundance of Miscleaved Peptides | Overall Digestion Efficiency | Reference |

| Trypsin only | Higher | Good | [8][9] |

| Lys-C/Trypsin (sequential) | Lower | Superior, especially for sequences flanked by charged residues | [8][9] |

Table 4: Peptide Recovery Rates for C18 Desalting

| Peptide Characteristics | C18 Column Recovery Rate | Notes | Reference |

| Hydrophobic peptides (e.g., LL-37) | ~45% | Recovery is influenced by peptide hydrophilicity. | [15] |

| Hydrophilic peptides (e.g., TAT) | ~39% | [15] | |